molecular formula C7H2BrFN2O2 B3030370 4-Bromo-2-fluoro-5-nitrobenzonitrile CAS No. 893615-25-3

4-Bromo-2-fluoro-5-nitrobenzonitrile

Cat. No.: B3030370
CAS No.: 893615-25-3
M. Wt: 245.01
InChI Key: AKDJYVCDRJPTJU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H2BrFN2O2 and its molecular weight is 245.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Development

4-Bromo-2-fluoro-5-nitrobenzonitrile serves as a crucial intermediate in the synthesis of various organic compounds. For example, it has been utilized in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlighting its importance in the pharmaceutical industry for producing anti-inflammatory and analgesic materials. The synthesis process involves cross-coupling reactions and diazotization methods, demonstrating the compound's versatility in organic synthesis and the challenges in its production, such as the handling of toxic and potentially explosive materials like methyl nitrite (Qiu, Gu, Zhang, & Xu, 2009).

Enhancing Material Properties

In the realm of materials science, particularly in the development of liquid crystals, the introduction of fluorine atoms, similar to those in this compound, has been shown to significantly modify and improve material properties. Fluorinated compounds, for example, have been critical in developing advanced liquid crystal displays due to their ability to influence melting points, mesophase morphology, and transition temperatures, among other physical properties. This highlights the role of fluorine-containing compounds in tailoring the functionalities of materials for specific applications (Hird, 2007).

Environmental and Health Implications

While not directly related to this compound, research on related brominated and fluorinated compounds has shed light on their environmental and health implications, particularly concerning brominated flame retardants. These studies have raised concerns about the persistence and potential toxicity of brominated and mixed halogenated compounds in the environment, pointing to the need for careful consideration of the use and disposal of materials containing such halogenated organic molecules (Zhang, Buekens, & Li, 2016).

Safety and Hazards

4-Bromo-2-fluoro-5-nitrobenzonitrile is considered hazardous . It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

It is known that the compound is used as an intermediate in organic synthesis

Molecular Mechanism

It is known that the compound can participate in various chemical reactions due to its bromo, fluoro, nitro, and nitrile groups . These groups can engage in different types of chemical reactions, potentially leading to various effects at the molecular level.

Properties

IUPAC Name

4-bromo-2-fluoro-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrFN2O2/c8-5-2-6(9)4(3-10)1-7(5)11(12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDJYVCDRJPTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696917
Record name 4-Bromo-2-fluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893615-25-3
Record name 4-Bromo-2-fluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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